(R)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
®-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of a trifluoromethyl group and a chiral center, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 3,5-dimethylphenyl magnesium bromide with trifluoroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with its target sites. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(3,5-Dimethylphenyl)pyrrolidine
- ®-2-(3,5-Dimethylphenyl)piperidine
- ®-2-(Bis(3,5-dimethylphenyl)(triisopropylsilyloxy)methyl)pyrrolidine
Uniqueness
®-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H11F3O |
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Molecular Weight |
204.19 g/mol |
IUPAC Name |
(1R)-1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H11F3O/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13/h3-5,9,14H,1-2H3/t9-/m1/s1 |
InChI Key |
DQTXEAKXIGCGEJ-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H](C(F)(F)F)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(F)(F)F)O)C |
Origin of Product |
United States |
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